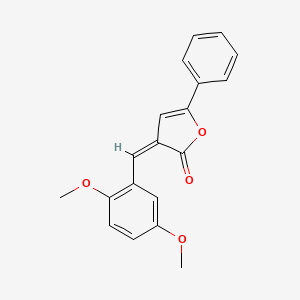

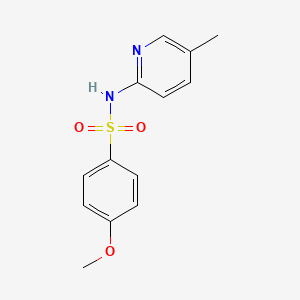

![molecular formula C21H18N2OS B5520702 2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5520702.png)

2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This report covers detailed information on the synthesis, molecular structure, chemical reactions, and properties of "2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one". The compound is of interest due to its unique structure and potential for various chemical applications.

Synthesis Analysis

The compound can be synthesized through palladium-catalyzed oxidative carbonylation reactions, involving 2-alkynylbenzyl alcohols, 2-alkynylbenzaldehydes, or 2-alkynylphenyl ketones as starting materials. These reactions are facilitated in the presence of catalytic amounts of PdI2, KI, and a CO/air mixture, under specific conditions that allow for intramolecular attack by a nucleophilic oxygen atom on the triple bond coordinated to PdII, followed by alkoxycarbonylation (Bacchi et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied through various spectroscopic techniques. For example, 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, a related compound, was characterized by NMR, IR, MS, and elemental analysis to confirm its structure (Veettil & Haridas, 2009).

Chemical Reactions and Properties

The compound's reactivity and chemical properties can be explored through its participation in Diels-Alder reactions, as demonstrated by the preparation of thieno[2,3-c]- and thieno[3,2-c]-pyran-3-ones from 2,3-dimethylenethiophene derivatives. These reactions highlight the compound's utility in synthesizing benzothiophenes and their analogs (Jackson, Moody, & Shah, 1990).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in various solvents and conditions. For related compounds, X-ray crystallography has been utilized to determine the crystal and molecular structure, providing insights into the compound's physical characteristics (Boughaleb et al., 2011).

Chemical Properties Analysis

The compound's chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, can be inferred from its structure and the functional groups present. Studies on related pyrazole and thiophene derivatives offer valuable insights into these properties, showcasing the compound's potential for further chemical modifications and applications (Acharya et al., 2015).

科学的研究の応用

Transition Metal Ions Recognition

Pyrazoline derivatives, related to the compound , have been studied for their strong affinity towards divalent transition metal ions. These studies focus on the spectroscopic analysis of how these derivatives interact with metal ions like Zn2+, showcasing potential applications in metal ion sensing and recognition (Haibin Shi, S. Ji, Bing Bian, 2007).

Synthesis and Reactivity

Research on heterocyclic ketenethioacetal derivatives, including benzothiophen-3(2H)-one compounds, reveals methods for preparing these compounds and their reactions with nucleophilic reagents. This work underlines the versatility of these compounds in synthetic organic chemistry, paving the way for the synthesis of a wide array of heterocyclic compounds (Y. Tominaga, Y. Morita, Y. Matsuda, G. Kobayashi, 1975).

Structural Diversity via Ring Closure Reactions

The use of pyrazole derivatives in generating structurally diverse compound libraries through alkylation and ring closure reactions has been explored. This research highlights the potential of such compounds in the development of new materials and bioactive molecules (G. Roman, 2013).

Electrophilic Substitution and Coordination Chemistry

Studies involving pyrazole and benzothiophene derivatives have demonstrated their utility in electrophilic substitution reactions and the synthesis of metal complexes. These findings are significant for the development of coordination compounds with potential applications in catalysis and materials science (M. Guerrero, J. Pons, V. Branchadell, T. Parella, X. Solans, M. Font‐Bardia, J. Ros, 2008).

Anti-Tumor Activity

Research on benzothiophene derivatives has also ventured into the exploration of their cytotoxic effects against various cancer cell lines. This line of investigation holds promise for the development of new therapeutic agents (Sobhi M. Gomha, M. Edrees, Farag M. A. Altalbawy, 2016).

将来の方向性

特性

IUPAC Name |

(2Z)-2-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]-1-benzothiophen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-14-18(12-20-21(24)17-10-6-7-11-19(17)25-20)15(2)23(22-14)13-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRJTSDEALTQMV-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)C=C3C(=O)C4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)/C=C\3/C(=O)C4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)

![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)

![N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520651.png)

![(1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520674.png)

![3,4,4-trimethyl-1-{4-[(pyridin-2-ylthio)methyl]benzoyl}pyrrolidin-3-ol](/img/structure/B5520687.png)

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5520698.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5520711.png)